molecular formula C9H16N2O3 B7987023 ((R)-3-Acetylamino-piperidin-1-yl)-acetic acid

((R)-3-Acetylamino-piperidin-1-yl)-acetic acid

Cat. No.: B7987023
M. Wt: 200.23 g/mol
InChI Key: JSWLTEZNXOVLAY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-3-Acetylamino-piperidin-1-yl)-acetic acid: is a synthetic organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Acetylamino-piperidin-1-yl)-acetic acid typically involves the formation of the piperidine ring followed by the introduction of the acetylamino and acetic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. Subsequent acetylation and carboxylation steps introduce the acetylamino and acetic acid groups, respectively .

Industrial Production Methods: Industrial production of (®-3-Acetylamino-piperidin-1-yl)-acetic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: (®-3-Acetylamino-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: (®-3-Acetylamino-piperidin-1-yl)-acetic acid is used as a building block in the synthesis of more complex molecules. Its piperidine ring is a common motif in many pharmaceuticals and natural products .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-containing drugs .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, (®-3-Acetylamino-piperidin-1-yl)-acetic acid can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (®-3-Acetylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (®-3-Acetylamino-piperidin-1-yl)-acetic acid is unique due to the presence of both acetylamino and acetic acid functional groups on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other piperidine derivatives .

Properties

IUPAC Name

2-[(3R)-3-acetamidopiperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWLTEZNXOVLAY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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